5-(Difluoromethyl)-2-methyl-3-nitrobenzoic acid
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Overview
Description
5-(Difluoromethyl)-2-methyl-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a difluoromethyl group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methyl-3-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by the introduction of the difluoromethyl group through a difluoromethylation reaction. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methyl-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to a carboxylic acid group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group can yield 5-(Difluoromethyl)-2-methyl-3-aminobenzoic acid, while the oxidation of the difluoromethyl group can produce 5-(Carboxy)-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
5-(Difluoromethyl)-2-methyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-methyl-3-nitrobenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Methyl-3-nitrobenzoic acid: Lacks the difluoromethyl group.
5-(Difluoromethyl)-2-methylbenzoic acid: Lacks the nitro group.
Uniqueness
5-(Difluoromethyl)-2-methyl-3-nitrobenzoic acid is unique due to the presence of both the difluoromethyl and nitro groups, which impart distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activities.
Properties
IUPAC Name |
5-(difluoromethyl)-2-methyl-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-4-6(9(13)14)2-5(8(10)11)3-7(4)12(15)16/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJQYIHGQQBOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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